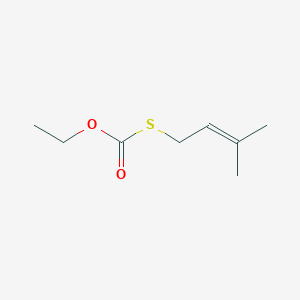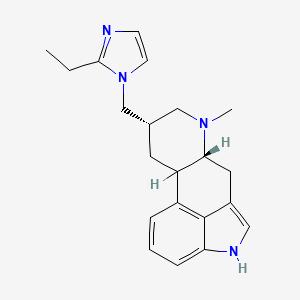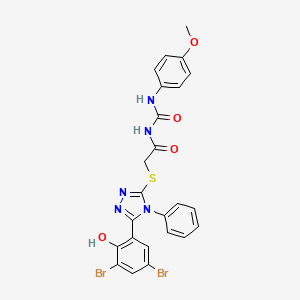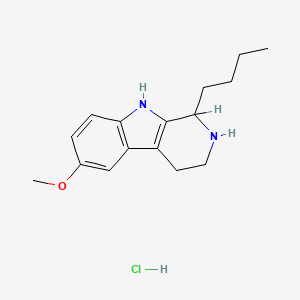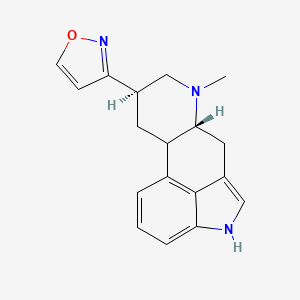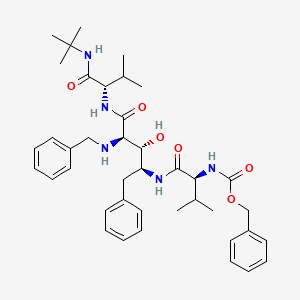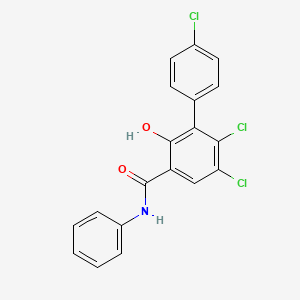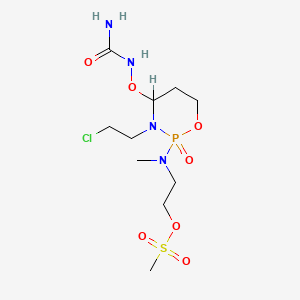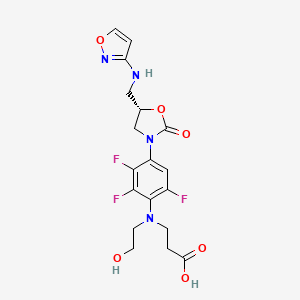![molecular formula C7H11N2O2+ B12722572 [(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate CAS No. 110152-62-0](/img/structure/B12722572.png)
[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt is a synthetic polymer that combines the properties of 2-propenoic acid (commonly known as acrylic acid), methyl ester (methyl acrylate), and 2-propenenitrile (acrylonitrile). This compound is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt typically involves the polymerization of methyl acrylate and acrylonitrile in the presence of an ammonium salt. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or toluene at elevated temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization process is carefully controlled to ensure consistent product quality. The resulting polymer is then purified and processed into various forms such as powders, granules, or films, depending on the intended application.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
Aplicaciones Científicas De Investigación
2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers. It is also employed in the study of polymerization mechanisms and kinetics.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
Industry: Applied in the production of adhesives, coatings, and sealants. It is also used in the manufacture of specialty plastics and elastomers.
Mecanismo De Acción
The mechanism of action of 2-propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt involves its interaction with various molecular targets and pathways. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to changes in the physical and chemical properties of the material. These interactions are crucial for its applications in adhesives, coatings, and biomedical devices.
Comparación Con Compuestos Similares
Similar Compounds
Polymethyl methacrylate (PMMA): A polymer of methyl methacrylate known for its optical clarity and rigidity.
Polyacrylonitrile (PAN): A polymer of acrylonitrile used in the production of carbon fibers and as a precursor for other polymers.
Acrylonitrile butadiene styrene (ABS): A copolymer of acrylonitrile, butadiene, and styrene known for its toughness and impact resistance.
Uniqueness
2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt is unique due to its combination of properties from both methyl acrylate and acrylonitrile. This results in a polymer that exhibits excellent chemical resistance, mechanical strength, and thermal stability. Additionally, the presence of ammonium salt enhances its solubility and processability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
110152-62-0 |
|---|---|
Fórmula molecular |
C7H11N2O2+ |
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4N2/c1-3-4(5)6-2;4-2-1-3-5/h3H,1H2,2H3;1-2H,4H2/p+1/b;2-1+ |
Clave InChI |
HCGNEUJIFXMFKB-WLHGVMLRSA-O |
SMILES isomérico |
COC(=O)C=C.C(=C/[NH3+])\C#N |
SMILES canónico |
COC(=O)C=C.C(=C[NH3+])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




